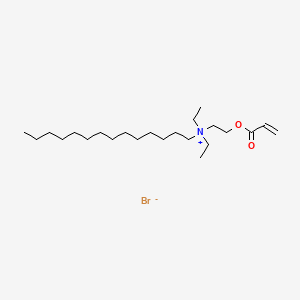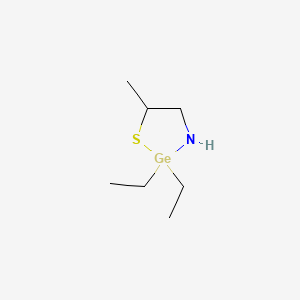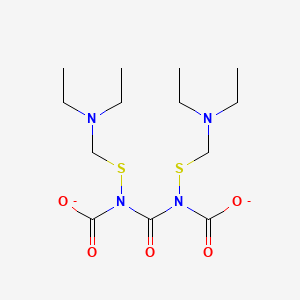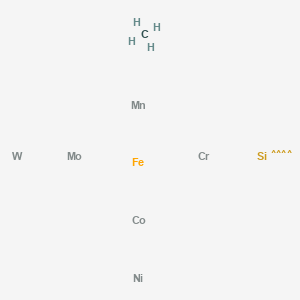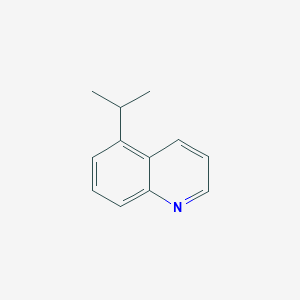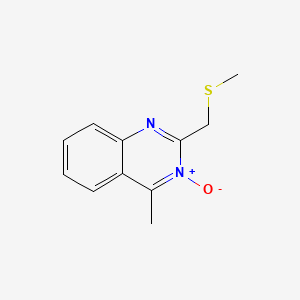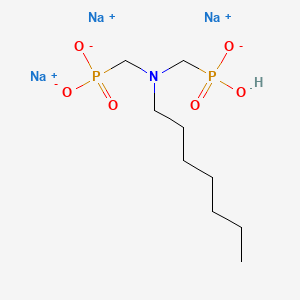
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound that features a benzoic acid moiety linked to a naphthalene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 1,4-dihydroxy-2-naphthoquinone under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to a dihydroxy derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy compounds.
科学的研究の応用
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, its quinone moiety can participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-hydroxy-:
Benzoic acid, 3,4-dihydroxy-:
Uniqueness
Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- is unique due to its combination of benzoic acid and naphthoquinone structures. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
101439-83-2 |
|---|---|
分子式 |
C17H11NO5 |
分子量 |
309.27 g/mol |
IUPAC名 |
4-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11NO5/c19-14-11-3-1-2-4-12(11)15(20)16(21)13(14)18-10-7-5-9(6-8-10)17(22)23/h1-8,18-19H,(H,22,23) |
InChIキー |
IWYWZWHEEILCRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=C(C=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



